molecular formula C12H7F6NO B5991547 1,1,1,3,3,3-Hexafluoro-2-(6-quinolyl)-2-propanol

1,1,1,3,3,3-Hexafluoro-2-(6-quinolyl)-2-propanol

Cat. No.: B5991547
M. Wt: 295.18 g/mol
InChI Key: WLKXUEBKRPIGDY-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(6-quinolyl)-2-propanol is a chemical compound characterized by its unique structure, which includes a quinoline ring and a highly fluorinated tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(6-quinolyl)-2-propanol typically involves the reaction of quinoline derivatives with fluorinated reagents under controlled conditions. One common method involves the use of hexafluoroacetone as a fluorinating agent, which reacts with quinoline in the presence of a base to form the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(6-quinolyl)-2-propanol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives with different degrees of fluorination.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(6-quinolyl)-2-propanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(6-quinolyl)-2-propanol involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the fluorinated alcohol group can interact with enzymes and proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,3,3-Hexafluoro-2-(4-quinolyl)-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-(2-quinolyl)-2-propanol
  • 1,1,1,3,3,3-Hexafluoro-2-(8-quinolyl)-2-propanol

Uniqueness

1,1,1,3,3,3-Hexafluoro-2-(6-quinolyl)-2-propanol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-quinolin-6-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F6NO/c13-11(14,15)10(20,12(16,17)18)8-3-4-9-7(6-8)2-1-5-19-9/h1-6,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKXUEBKRPIGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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